

# ML786 Dihydrochloride: A Comprehensive Kinase Profile and Technical Guide

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## Compound of Interest

Compound Name: *ML786 dihydrochloride*

Cat. No.: *B10774808*

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## Introduction

**ML786 dihydrochloride** is a potent, orally bioavailable small molecule inhibitor targeting key kinases involved in oncogenic signaling pathways. This document provides an in-depth technical overview of the kinase selectivity profile of **ML786 dihydrochloride**, complete with quantitative data, detailed experimental methodologies for kinase activity assessment, and a visual representation of its targeted signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.

## Kinase Selectivity Profile of ML786 Dihydrochloride

**ML786 dihydrochloride** has been characterized as a potent inhibitor of the Raf family of kinases, which are central components of the MAPK/ERK signaling cascade. Furthermore, it exhibits inhibitory activity against several other tyrosine kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC<sub>50</sub>) of **ML786 dihydrochloride** against a panel of purified kinases.

Kinase Target	IC50 (nM)	Kinase Family
Abl-1	<0.5	Tyrosine Kinase
RET	0.8	Receptor Tyrosine Kinase
B-Raf (V600E)	2.1	Serine/Threonine Kinase
C-Raf	2.5	Serine/Threonine Kinase
B-Raf (wild-type)	4.2	Serine/Threonine Kinase
KDR (VEGFR2)	6.2	Receptor Tyrosine Kinase
DDR2	7.0	Receptor Tyrosine Kinase
EPHA2	11	Receptor Tyrosine Kinase

This data is compiled from publicly available sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols: Biochemical Kinase Inhibition Assay

The determination of the IC50 values for **ML786 dihydrochloride** is typically performed using an in vitro biochemical kinase assay. The following protocol provides a representative methodology for assessing the inhibitory activity of a compound against a purified kinase, such as B-Raf or Abl.

### Objective:

To determine the concentration of **ML786 dihydrochloride** required to inhibit 50% of the enzymatic activity of a target kinase.

### Materials and Reagents:

- Kinase: Purified recombinant human kinase (e.g., B-Raf, Abl-1).
- Substrate: A specific peptide or protein substrate for the kinase (e.g., biotinylated-MEK for Raf kinases).

- ATP: Adenosine 5'-triphosphate.
- Kinase Assay Buffer: Typically contains Tris-HCl, MgCl<sub>2</sub>, DTT, and a phosphatase inhibitor like sodium orthovanadate.
- Test Compound: **ML786 dihydrochloride**, dissolved in DMSO to create a stock solution, followed by serial dilutions.
- Detection Reagent: A system to measure kinase activity, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Microplates: 96-well or 384-well plates suitable for the detection method.
- Plate Reader: A luminometer or a TR-FRET capable plate reader.

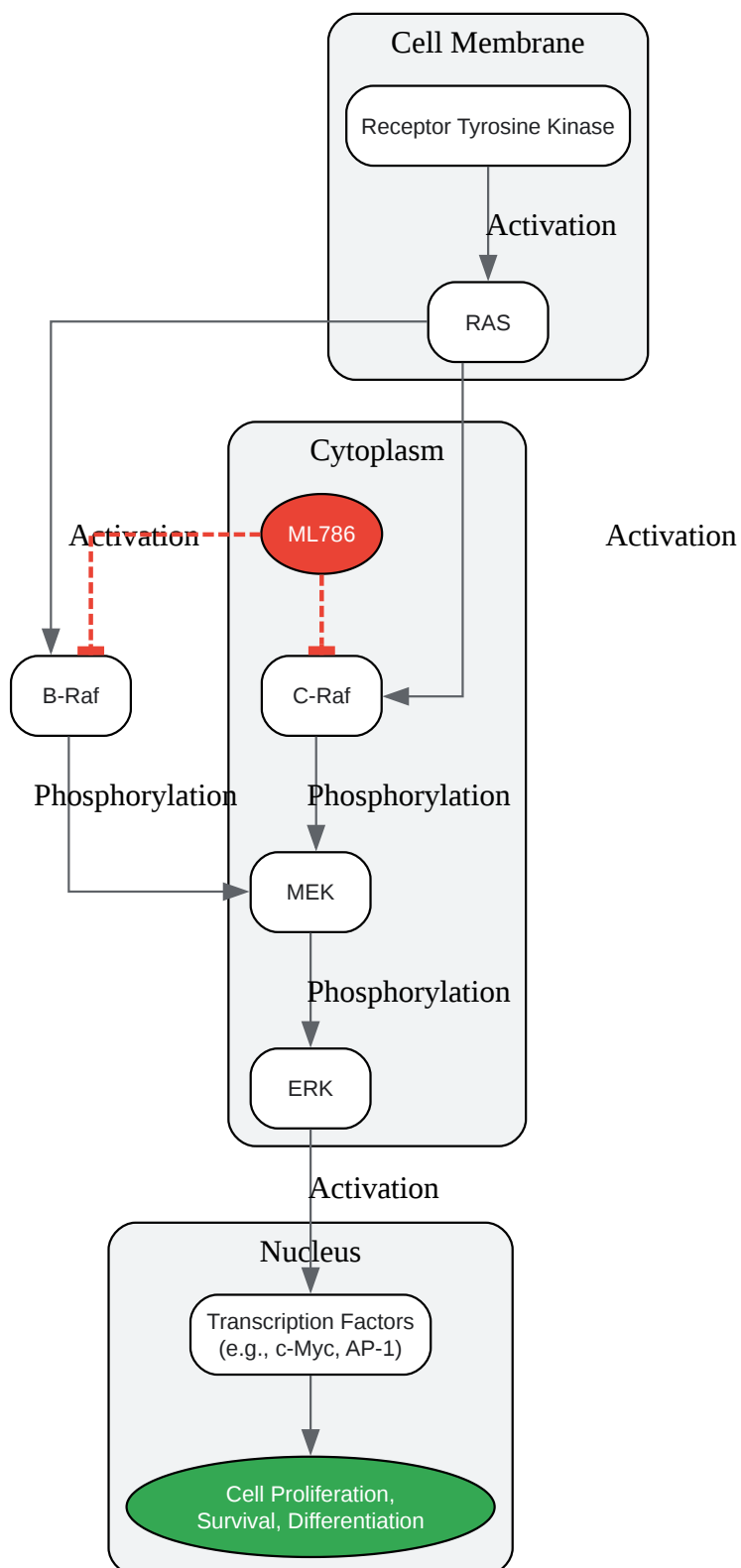
## Procedure:

- Compound Preparation: A serial dilution of **ML786 dihydrochloride** is prepared in the kinase assay buffer. A DMSO-only control is included to represent 0% inhibition, and a control without enzyme is used for background measurement.
- Reaction Setup: The kinase, substrate, and serially diluted **ML786 dihydrochloride** are added to the wells of the microplate. The components are allowed to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well. The final ATP concentration is typically at or near the K<sub>m</sub> value for the specific kinase to ensure sensitive detection of inhibition.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time is optimized to ensure the reaction proceeds within the linear range.
- Detection: Following incubation, the detection reagent is added to each well.

- For Luminescence-based Assays (e.g., Kinase-Glo®): This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A higher light output indicates greater inhibition of kinase activity (less ATP consumed).
- For TR-FRET Assays: The detection reagents typically include a labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal that is proportional to the kinase activity.
- Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of **ML786 dihydrochloride** is calculated relative to the controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

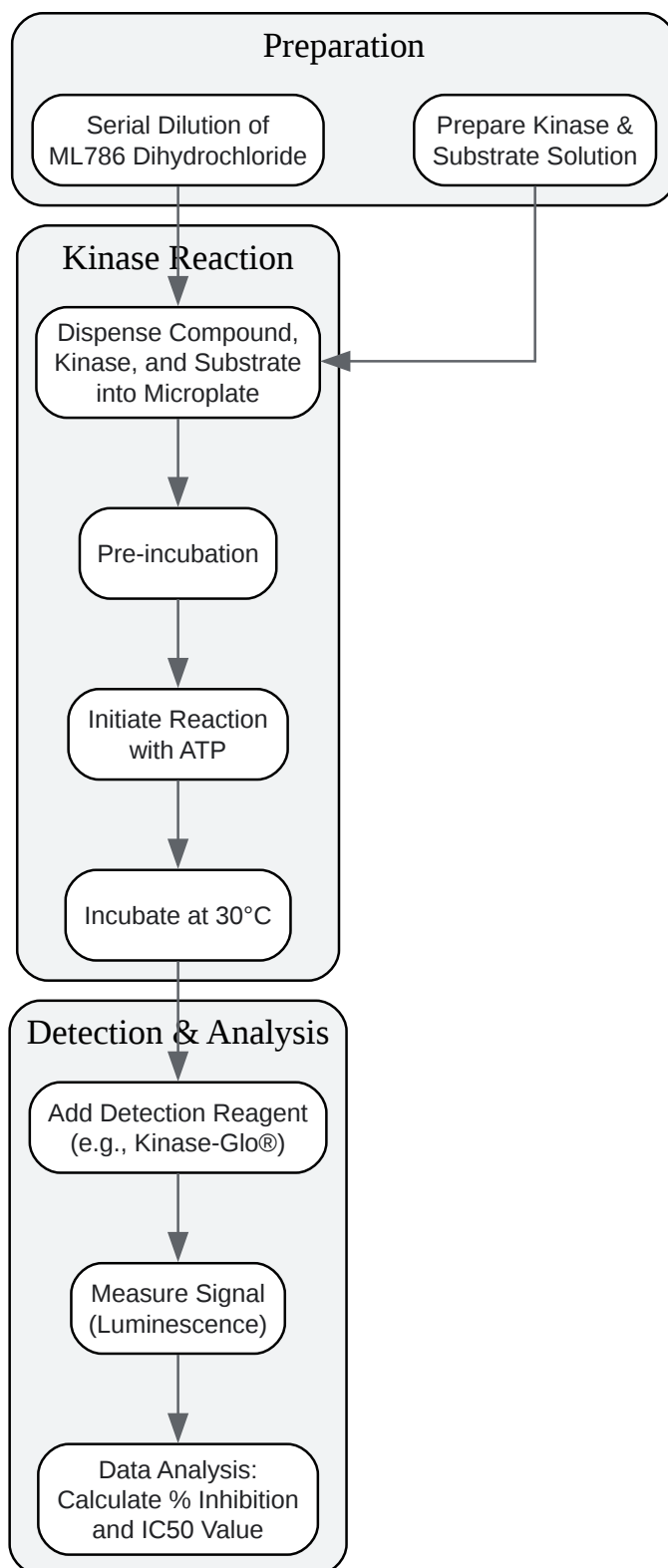
## Signaling Pathway and Mechanism of Action

**ML786 dihydrochloride** exerts its primary therapeutic effect through the inhibition of the RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes like B-Raf (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting B-Raf and C-Raf, **ML786 dihydrochloride** blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK. This ultimately leads to a reduction in the expression of genes involved in cell proliferation and survival.



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MAPK/ERK signaling pathway and the inhibitory action of ML786.



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Workflow for biochemical kinase inhibition assay.

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